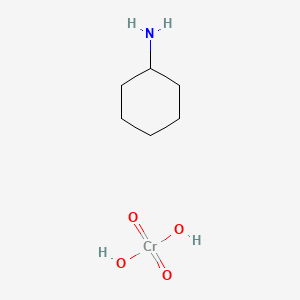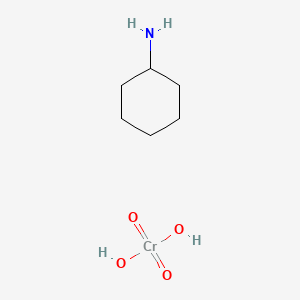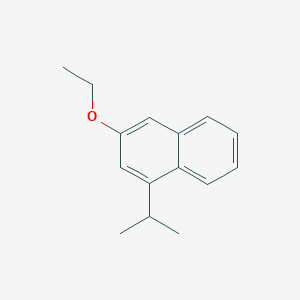![molecular formula C13H12N4 B11886142 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1216061-95-8](/img/structure/B11886142.png)
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method includes the one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using appropriate nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has numerous applications in scientific research:
作用機序
The mechanism of action of 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and cancer progression . The compound’s ability to modulate this pathway makes it a promising candidate for cancer therapy.
類似化合物との比較
Similar Compounds
Uniqueness
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific structural features and the presence of a methyl group at the 8-position. This structural modification can enhance its biological activity and selectivity compared to other similar compounds.
特性
CAS番号 |
1216061-95-8 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC名 |
8-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C13H12N4/c1-9-5-4-8-17-12(14)11(16-13(9)17)10-6-2-3-7-15-10/h2-8H,14H2,1H3 |
InChIキー |
XZDIHWUZZFOGMA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=NC(=C2N)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)

![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)


![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)
